Tryptophan radical
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Overview
Description
Tryptophanyl radical is an alpha-amino-acid radical derived from tryptophan. It derives from a tryptophan. It is a conjugate base of a tryptophanyl radical cation.
Scientific Research Applications
Enzymatic Transformations
Tryptophan lyase (NosL) is a key enzyme that catalyzes the transformation of l-tryptophan into 3-methyl-2-indolic acid, a vital component in antibiotic biosynthesis. This process demonstrates the versatility of the 5'-deoxyadenosyl radical in chemical transformations, highlighting the radical's role in enzymatic processes (Bhandari, Fedoseyenko, & Begley, 2016).
Role in Electron Transfer and Catalytic Processes
The tryptophan radical is significant in biological electron transfer and catalytic reactions. Resonance Raman and other spectroscopic studies on azurin mutants provide insights into the structural differences between neutral tryptophan and its oxidized radical counterpart, underscoring the radical's role in electron transfer within proteins (Shafaat, Leigh, Tauber, & Kim, 2009).
Photochemical Functionalization in Peptides
A novel photochemical method leverages the unique photoactivity of tryptophan radicals for chemoselective radical functionalization of tryptophan-containing peptides. This process showcases the radical's utility in bioorthogonal chemistry and peptide modification (Laroche, Tang, Archer, Di Sanza, & Melchiorre, 2021).
Understanding Radical Behavior in Different Environments
Investigating tryptophan radicals in different environments, such as the hydrophobic core of azurin, helps in understanding the effects of protein environment on radical properties. This knowledge is crucial for comprehending electron transfer mechanisms in biological systems (Shafaat, Leigh, Tauber, & Kim, 2010).
Comparative Studies in Ribonucleotide Reductase
Studies comparing tryptophan and tyrosine radicals in ribonucleotide reductase illuminate the electronic structures of protein-associated neutral tryptophan free radicals, essential for understanding their role in radical transfer pathways and redox reactions in enzymes (Bleifuss et al., 2001).
Properties
Molecular Formula |
C11H11N2O2 |
---|---|
Molecular Weight |
203.22 g/mol |
InChI |
InChI=1S/C11H11N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,14,15) |
InChI Key |
UMQXPTSGLUXAQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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